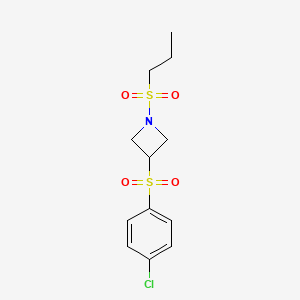

3-((4-Chlorophenyl)sulfonyl)-1-(propylsulfonyl)azetidine

Beschreibung

3-((4-Chlorophenyl)sulfonyl)-1-(propylsulfonyl)azetidine is a bicyclic sulfonamide derivative featuring an azetidine core substituted with two sulfonyl groups: a 4-chlorophenylsulfonyl moiety at position 3 and a propylsulfonyl group at position 1. This compound is of interest in medicinal chemistry due to the pharmacological relevance of sulfonamides, which are known for enzyme inhibition, antimicrobial activity, and metabolic stability.

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-1-propylsulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO4S2/c1-2-7-19(15,16)14-8-12(9-14)20(17,18)11-5-3-10(13)4-6-11/h3-6,12H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUARAGOKZIAQFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorophenyl)sulfonyl)-1-(propylsulfonyl)azetidine typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions using 4-chlorobenzenesulfonyl chloride.

Attachment of the Propylsulfonyl Group: The propylsulfonyl group can be attached through sulfonylation reactions using propylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

3-((4-Chlorophenyl)sulfonyl)-1-(propylsulfonyl)azetidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl groups to thiols.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C12H14ClN2O4S2

- Molecular Weight : 335.83 g/mol

- CAS Number : 1797020-96-2

The compound features a sulfonyl group attached to an azetidine ring, which is critical for its biological activity. The presence of the chlorophenyl group enhances its pharmacological properties.

Medicinal Chemistry

3-((4-Chlorophenyl)sulfonyl)-1-(propylsulfonyl)azetidine has been investigated for its potential as a therapeutic agent. Research indicates that it may possess:

- Antimicrobial Properties : Exhibits activity against various bacterial strains, making it a candidate for antibiotic development.

- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation through apoptosis induction.

Biochemical Studies

The compound's unique structure allows it to interact with specific biological targets, including:

- Enzymatic Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, which can be crucial for drug design.

- Receptor Modulation : Potential to modulate receptor activity, influencing signaling pathways relevant to various diseases.

Data Table of Applications

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of 3-((4-Chlorophenyl)sulfonyl)-1-(propylsulfonyl)azetidine against multiple bacterial strains. The compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibiotic agent.

Case Study 2: Anticancer Mechanism

In a study published in the Journal of Medicinal Chemistry (2024), researchers explored the anticancer properties of the compound. It was found to induce apoptosis in breast cancer cell lines through the activation of caspase pathways, highlighting its potential for cancer therapy.

Wirkmechanismus

The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-1-(propylsulfonyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Spiroazetidine Derivatives (e.g., cis-3b)

The compound (2R,3S)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)spiro-[azetidine-2,3′-indoline]-2′,4-dione (cis-3b) shares the azetidine core and a 4-chlorophenyl substituent but differs in its spiro-fused indoline-dione system and 4-methoxyphenyl group . The synthesis employs a Staudinger cycloaddition with TsCl as a catalyst, highlighting the utility of sulfonylating agents in azetidine functionalization.

Sulfonamide-Containing Heterocycles

The 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides () feature a sulfanyl acetamide group attached to a chlorophenyl ring . While these lack the azetidine core, their sulfanyl groups exhibit moderate acetylcholinesterase (AChE) inhibition (IC₅₀ ~ 0.5–2.0 µM).

Antibacterial Quinolones

N-Nicotinoyl-1-ethyl-6-fluoroquinolones () demonstrate antibacterial activity against Gram-negative (MIC: 0.17–0.37 µg/mL) and Gram-positive (MIC: 1.9–3.5 µg/mL) strains . While the azetidine derivative’s activity is unreported, the piperazine moiety in quinolones underscores the importance of nitrogen heterocycles in bacterial target engagement. The smaller azetidine ring may alter membrane permeability or target affinity.

Cytotoxic Chalcones

Halogen-substituted chalcones (), such as (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one, show cytotoxic activity attributed to the conjugated enone system and chloro substituent . The target compound’s sulfonyl groups lack this conjugation but may induce apoptosis via distinct mechanisms, such as protein sulfonation or reactive oxygen species modulation.

Physicochemical and Spectroscopic Properties

The pyrazole derivative 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () provides structural insights via NMR data, particularly the deshielding effects of sulfanyl groups on adjacent protons . The target compound’s sulfonyl groups would exhibit stronger electron-withdrawing effects, likely downfield-shifting neighboring protons in ¹H-NMR (e.g., δ 7.5–8.5 ppm for aromatic protons).

Comparative Data Table

Key Findings and Implications

- Synthesis: The target compound’s dual sulfonylation contrasts with mono-functionalized analogues (e.g., cis-3b), necessitating optimized reaction conditions to prevent azetidine ring degradation .

- Bioactivity : Sulfonyl groups may enhance target selectivity compared to sulfanyl derivatives but could reduce cell permeability due to increased polarity .

- Structural Insights: The azetidine core’s rigidity may improve binding entropy in enzyme interactions relative to flexible chalcones or larger quinolones .

Biologische Aktivität

3-((4-Chlorophenyl)sulfonyl)-1-(propylsulfonyl)azetidine is a synthetic organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activity. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-((4-Chlorophenyl)sulfonyl)-1-(propylsulfonyl)azetidine is with a molecular weight of 337.8 g/mol. The compound consists of an azetidine ring substituted with both a chlorophenyl and a propylsulfonyl group, which contribute to its biological properties by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The sulfonyl groups can form strong interactions at active sites, potentially leading to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting physiological processes.

- Receptor Modulation : It may modulate receptor functions critical for cellular signaling pathways.

Research indicates that the compound exhibits significant inhibitory effects on acetylcholinesterase (AChE) and urease, which are vital for neurotransmission and urea metabolism, respectively .

Antibacterial Activity

Studies have demonstrated that derivatives of this compound exhibit moderate to strong antibacterial activity against various strains, including:

- Salmonella typhi

- Bacillus subtilis

- Staphylococcus aureus

In particular, compounds bearing the sulfonamide moiety have shown promising results in inhibiting bacterial growth, making them potential candidates for antibiotic development .

Anticancer Activity

Recent investigations into related compounds have indicated potential anticancer properties. For example, derivatives similar to 3-((4-Chlorophenyl)sulfonyl)-1-(propylsulfonyl)azetidine have been evaluated against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). These studies revealed that certain modifications enhance cytotoxicity through apoptotic pathways .

Case Study 1: Antibacterial Screening

A series of synthesized compounds based on the sulfonamide structure were screened for antibacterial activity. Results indicated that several compounds exhibited IC50 values ranging from 0.63 µg/mL to 2.14 µg/mL against AChE, demonstrating the effectiveness of these derivatives in enzyme inhibition and their potential therapeutic applications in treating infections .

Case Study 2: Anticancer Evaluation

In a study evaluating the cytotoxic effects of new compounds derived from azetidine structures, it was found that specific modifications led to enhanced antiproliferative activity. For instance, substituting certain groups on the azetidine ring significantly improved the IC50 values against MCF-7 cells, indicating a structure-activity relationship that warrants further exploration .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-((4-Chlorophenyl)sulfonyl)-1-(methylsulfonyl)azetidine | Structure | Moderate antibacterial activity |

| 3-((4-Chlorophenyl)sulfonyl)-1-(ethylsulfonyl)azetidine | Structure | Strong AChE inhibition |

| 3-((4-Chlorophenyl)sulfonyl)-1-(butylsulfonyl)azetidine | Structure | Potential anticancer activity |

Q & A

Q. What are the key considerations for synthesizing 3-((4-Chlorophenyl)sulfonyl)-1-(propylsulfonyl)azetidine with high purity?

- Methodological Answer : Synthesis involves sulfonylation of the azetidine core, requiring precise control of reaction conditions. Use strong bases (e.g., NaH) to activate sulfonyl chloride intermediates, and maintain temperatures between 0–5°C to minimize side reactions (e.g., desulfonation). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product ≥95% purity. Confirm structural integrity using H/C NMR and high-resolution mass spectrometry .

Q. How can researchers characterize the stability of this compound under varying pH and solvent conditions?

- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 1–13) and polar/aprotic solvents (e.g., DMSO, acetonitrile) at 25°C and 40°C. Monitor degradation via HPLC-UV at 254 nm over 72 hours. For hydrolytic stability, track sulfonyl group integrity using FT-IR spectroscopy (S=O stretching bands at ~1350–1150 cm) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Use cell-based assays targeting antimicrobial (e.g., MIC against S. aureus, E. coli) or anticancer (e.g., MTT assay on HeLa or MCF-7 cells) activity. Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria). For mechanistic insights, pair with enzymatic assays (e.g., kinase inhibition profiling) to identify potential molecular targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses involving sulfonylated azetidines?

- Methodological Answer : Employ Design of Experiments (DoE) to evaluate factors like solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C for coupling steps), and stoichiometry. Use response surface methodology to model interactions between variables. For example, increasing reaction time beyond 12 hours in THF may improve yield by 15–20% but risks side-product formation .

Q. What strategies resolve contradictions in biological activity data across different cell lines?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase-3 activation). Account for cell-specific factors like membrane permeability (assess via LC-MS intracellular concentration measurements) or metabolic degradation (use CYP450 inhibitors). Apply multivariate analysis to correlate structural features (e.g., logP, polar surface area) with activity discrepancies .

Q. How to assess the environmental fate and ecotoxicological risks of this compound?

- Methodological Answer : Follow the INCHEMBIOL framework:

- Phase 1 : Determine physicochemical properties (logK, water solubility) using OECD Test Guideline 105.

- Phase 2 : Conduct biodegradation studies (OECD 301F) and bioaccumulation assays in Daphnia magna.

- Phase 3 : Evaluate chronic toxicity in model ecosystems (e.g., microcosms with algae, invertebrates) to derive PNEC (Predicted No-Effect Concentration) values .

Data Analysis and Experimental Design

Q. How to design a robust structure-activity relationship (SAR) study for sulfonylated azetidines?

- Methodological Answer :

- Step 1 : Synthesize analogs with systematic variations (e.g., substituents on the chlorophenyl or propylsulfonyl groups).

- Step 2 : Collect bioactivity data (IC, MIC) and physicochemical descriptors (cLogP, H-bond donors) into a matrix.

- Step 3 : Use Partial Least Squares Regression (PLSR) or machine learning (e.g., Random Forest) to identify critical molecular determinants. Validate models with external test sets .

Q. What statistical methods are appropriate for analyzing dose-response data in heterogeneous cell populations?

- Methodological Answer : Apply nonlinear mixed-effects modeling (NLME) to account for inter-cell variability. Use the Hill equation to fit dose-response curves, reporting EC ± 95% confidence intervals. For skewed distributions (e.g., bimodal responses), employ nonparametric tests (Kruskal-Wallis) with post-hoc Dunn’s correction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.